RPA 202248 is the biologically active diketonitrile metabolite of the pro-herbicide Isoxaflutole. In agricultural and environmental systems, the parent compound Isoxaflutole rapidly converts to RPA 202248, which is the molecule directly responsible for herbicidal activity through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). As a high-purity analytical standard, RPA 202248 serves as the precise tool for researchers and laboratories needing to work directly with the active herbicidal agent, bypassing the complexities of its precursor.
Attempting to generate RPA 202248 in-situ by using its precursor, Isoxaflutole, is unsuitable for quantitative applications. The hydrolysis of Isoxaflutole to RPA 202248 is extremely rapid and its rate is highly dependent on pH, temperature, and the specific ions present in the aqueous matrix. For example, the degradation rate at pH 9.3 can be 100-fold faster than at pH 3.8, and the presence of common acetate or carbonate buffers can dramatically accelerate the reaction compared to phosphate buffers. This matrix-dependent variability makes it impossible to control the precise concentration of the active compound over time, creating a complex, shifting mixture of the precursor, the active metabolite, and subsequent inactive degradation products. For reproducible and accurate results, direct procurement of the stabilized, pure active agent RPA 202248 is necessary.
RPA 202248 exhibits over 50 times greater water solubility compared to its parent pro-herbicide, Isoxaflutole. This significant difference in solubility simplifies the preparation of concentrated aqueous stock solutions for bioassays and environmental studies, reducing the need for co-solvents that could interfere with experimental systems.
| Evidence Dimension | Water Solubility (mg/L at 20-25°C) |
| Target Compound Data | 326 mg/L |
| Comparator Or Baseline | Isoxaflutole: 6.3 mg/L |
| Quantified Difference | ~52-fold higher solubility |
| Conditions | Standard laboratory conditions (20-25°C). |
This enables faster, easier, and more reliable preparation of aqueous test solutions, which is a critical workflow advantage for high-throughput screening and environmental fate studies.
RPA 202248 is stable to hydrolysis, providing a consistent concentration of the active compound throughout an experiment. In contrast, Isoxaflutole degrades rapidly in aqueous solutions, with a half-life of approximately 20 hours at neutral pH, and significantly faster under basic conditions. The hydrolytic half-life of RPA 202248 has been calculated to be 103 days, ensuring that the applied dose remains constant in multi-day assays.
| Evidence Dimension | Aqueous Half-Life |
| Target Compound Data | 103 days |
| Comparator Or Baseline | Isoxaflutole: ~20.1 hours (at pH 7), but highly variable with conditions. |
| Quantified Difference | Over 100-fold longer half-life under comparable conditions. |
| Conditions | Aqueous systems. Isoxaflutole half-life at pH 7; RPA 202248 half-life from aquatic microcosm study. |
Using RPA 202248 eliminates concentration decay as a variable, leading to more accurate and reproducible dose-response curves and environmental effect measurements.
Procuring RPA 202248 provides a single, defined molecular entity for study. Using its precursor, Isoxaflutole, results in an evolving mixture containing the parent compound, the active RPA 202248, and its herbicidally inactive degradation product, RPA 203328. Regulatory bodies recognize RPA 202248 as the key residue of concern for herbicidal activity, distinct from both the precursor and the inactive metabolite. Using the pure standard ensures that observed biological effects or analytical signals are attributable only to the active compound.
| Evidence Dimension | Composition of Test Article |
| Target Compound Data | Pure RPA 202248 (active herbicide) |
| Comparator Or Baseline | In-situ generation from Isoxaflutole: A variable mixture of Isoxaflutole (pro-herbicide), RPA 202248 (active), and RPA 203328 (inactive). |
| Quantified Difference | Qualitative: Single active component vs. uncontrolled three-component mixture. |
| Conditions | Aqueous solution or biological matrix following application of Isoxaflutole. |
This is critical for establishing clear structure-activity relationships, developing specific analytical methods, and meeting regulatory requirements for residue analysis.
For generating reliable EC50 values or comparing the potency of HPPD inhibitors, the high stability and purity of RPA 202248 are essential. It provides a stable concentration of the active ingredient, ensuring that observed plant bleaching or growth inhibition is a direct function of the dose applied, not an artifact of precursor degradation.
When assessing the persistence, mobility, or aquatic toxicity of the active herbicidal component, starting with pure RPA 202248 is required. Its defined stability and high water solubility allow for the design of controlled experiments that accurately model its specific behavior in soil and water systems, independent of the variable hydrolysis of its parent compound.
As the primary active metabolite, RPA 202248 is the definitive target analyte for monitoring environmental residues of Isoxaflutole. A high-purity standard is indispensable for calibrating analytical instrumentation (e.g., LC-MS/MS), validating extraction procedures, and serving as a certified reference material for regulatory compliance monitoring in water and soil.